molecular formula C15H10O7 B14274388 4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid CAS No. 155233-29-7

4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid

Cat. No.: B14274388
CAS No.: 155233-29-7
M. Wt: 302.23 g/mol
InChI Key: XEYFCWHNHOCBDK-UHFFFAOYSA-N
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Description

4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid is a chemical compound known for its unique structure and properties. It belongs to the class of anthracene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid involves several steps. One common method includes the hydrogenolysis of benzyl compounds followed by hydrolysis and tetraacetylation. The final step involves demethylation to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, acetylating agents, and demethylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has been studied for its potential antioxidant and anti-inflammatory properties. In medicine, it is being explored for its potential therapeutic effects in treating various diseases. Additionally, it has industrial applications in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress and inflammatory pathways, although the exact molecular targets are still under investigation .

Comparison with Similar Compounds

4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid can be compared with other similar compounds such as 4,4’,5,5’-Tetrahydroxy-2’-methoxy-7’-methyl-10,10’-dioxo-9,9’,10,10’-tetrahydro-9,9’-bianthracene-2-carboxylic acid . While both compounds share a similar anthracene backbone, they differ in their functional groups and substitution patterns, which contribute to their unique properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

155233-29-7

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

IUPAC Name

4,6,7,8-tetrahydroxy-10-oxo-9H-anthracene-2-carboxylic acid

InChI

InChI=1S/C15H10O7/c16-9-3-6(15(21)22)1-5-2-7-8(12(18)11(5)9)4-10(17)14(20)13(7)19/h1,3-4,16-17,19-20H,2H2,(H,21,22)

InChI Key

XEYFCWHNHOCBDK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)C(=O)O)O)C(=O)C3=CC(=C(C(=C31)O)O)O

Origin of Product

United States

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